2-Oxothiazolidine-4-carboxylic acid (OTC), also known as procysteine, is a synthetic, sulfur-containing heterocyclic compound. [] It serves as a prodrug of cysteine, a semi-essential amino acid crucial for glutathione (GSH) synthesis. [, , ] OTC's primary role in scientific research revolves around its ability to augment cellular GSH levels, thereby influencing various cellular processes and responses to stressors. [, , , , , , , ]
This compound belongs to the class of thiazolidine derivatives and is characterized by its oxo and carboxylic acid functional groups. It is classified under organic compounds that contain sulfur and nitrogen in their structure, making it relevant in both pharmaceutical and biochemical research.
The synthesis of 2-oxothiazolidine-4-carboxylic acid has been described through various methodologies, focusing on improving yield and safety.
Recent advancements have led to safer alternatives:
The molecular structure of 2-oxothiazolidine-4-carboxylic acid features a five-membered ring containing sulfur and nitrogen atoms. Key structural attributes include:
The compound's thiazolidine ring contributes to its unique chemical properties and biological activities.
2-Oxothiazolidine-4-carboxylic acid participates in various chemical reactions, primarily due to its functional groups:
The mechanism of action of 2-oxothiazolidine-4-carboxylic acid primarily revolves around its role as a cysteine prodrug:
2-Oxothiazolidine-4-carboxylic acid has several scientific applications:
2-Oxothiazolidine-4-carboxylic acid (OTC) is a heterocyclic organic compound with systematic nomenclature identifying a five-membered thiazolidine ring featuring a ketone at the 2-position and a carboxylic acid at the 4-position. Its molecular formula is C₄H₅NO₃S, yielding a molecular weight of 147.15 g/mol [1] [8]. The molecule exists as a zwitterion under physiological conditions due to the ionization of its carboxylic acid group (pKa ≈ 3.19) and the protonation state of its ring nitrogen [8] [10].
A critical structural feature is the chiral center at the C4 carbon, leading to (R)- and (S)-enantiomers. Biologically, the (R)-enantiomer (designated L-OTC or procysteine) is pharmacologically active due to its recognition and metabolism by mammalian enzymes [2] [6] [10]. The molecule adopts a puckered conformation in the solid state, stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and the carboxylic acid hydrogen. Its thiocarbonyl group contributes to electrophilic reactivity, facilitating ring opening during metabolic activation [8].
Table 1: Fundamental Physicochemical Properties of 2-Oxothiazolidine-4-Carboxylic Acid
Property | Value | Reference Source |
---|---|---|
Molecular Formula | C₄H₅NO₃S | [1] [8] |
Molecular Weight | 147.15 g/mol | [8] [10] |
CAS Registry Number | 19771-63-2 (L-enantiomer) | [10] |
SMILES Notation | OC(=O)[C@@H]1CSC(=O)N1 | [8] [10] |
Ionization State | Zwitterionic at pH 7.4 | [8] |
Water Solubility | High (>44 mg/mL predicted) | [8] |
The significance of OTC emerged from investigations into the γ-glutamyl cycle and glutathione metabolism during the 1970s-1980s. Researchers identified cysteine bioavailability as a major limiting factor in cellular glutathione synthesis. Direct cysteine administration proved problematic due to extracellular oxidation and toxicity, prompting the development of stabilized prodrugs [6]. OTC was rationally designed as a cyclic thioester derivative of cysteine, offering improved stability and membrane permeability [2] [6].
Early animal studies established OTC’s efficacy as a cysteine precursor. In cysteine-deprived chicks and rats, dietary OTC supplementation restored growth rates and hepatic glutathione synthesis. Quantitative slope-ratio assays demonstrated that OTC exhibited 70-83% of the efficacy of free cysteine in supporting glutathione biosynthesis, confirming its metabolic liberation of cysteine [6]. Pharmacokinetic studies in humans later revealed that oral OTC (0.15-0.45 mmol/kg) achieved peak plasma concentrations within 45-60 minutes, followed by a corresponding rise in plasma cysteine levels (increases of 18-75 μM above basal levels ~17 μM). Crucially, lymphocyte cysteine and glutathione concentrations significantly increased 2-3 hours post-ingestion (from 0.37 to 0.99 nmol/mg protein and 8.7 to 15.6 nmol/mg protein, respectively), demonstrating successful intracellular delivery and conversion [2].
Table 2: Key Evidence Establishing OTC as a Cysteine Prodrug
Experimental Model | Finding | Significance | Reference |
---|---|---|---|
Chicks (Cysteine-free diet) | Growth restoration; Hepatic GSH synthesis efficacy ~80.3% vs. cysteine | Demonstrated bioequivalence as cysteine source | [6] |
Rats (Cysteine-free diet) | Growth restoration; Hepatic GSH synthesis efficacy ~83.7% vs. cysteine | Confirmed activity in mammals | [6] |
Human Volunteers (Oral OTC) | Peak plasma OTC at 45-60 min; ↑ Plasma cysteine; ↑ Lymphocyte Cys/GSH | Validated PK profile & intracellular delivery in humans | [2] |
The primary biochemical role of OTC stems from its function as a cysteine delivery molecule. Cellular uptake occurs via transport systems distinct from those for free cysteine. Intracellularly, OTC is hydrolyzed to L-cysteine by the enzyme 5-oxoprolinase (also known as ATP-dependent oxoprolinase or OPLAH), utilizing ATP [6] [9]. This enzymatic step is stereospecific for the L-enantiomer. The liberated cysteine becomes available for biosynthetic pathways, most notably as the rate-limiting substrate for glutathione (GSH) synthesis.
Glutathione synthesis proceeds via two ATP-dependent steps catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GSS). By elevating intracellular cysteine pools, OTC drives GSH biosynthesis, particularly under conditions of oxidative stress or cysteine limitation [2] [3] [6]. This mechanism is critical because direct GSH supplementation is ineffective due to poor cellular uptake and extracellular degradation. OTC thus indirectly boosts the cell's primary antioxidant (GSH), enhancing capacity to scavenge reactive oxygen species (ROS), detoxify electrophiles, and maintain protein thiols in a reduced state [3] [7] [9].
By enhancing glutathione synthesis, OTC profoundly influences cellular redox homeostasis. Glutathione exists in a redox couple (GSH/GSSG), and the GSH/GSSG ratio is a key indicator of cellular redox status. Depletion of GSH shifts the environment towards oxidation, promoting oxidative damage and disrupting signaling pathways. OTC administration counteracts this depletion.
Research in vascular smooth muscle cells (VSMCs) provides a compelling example. Under calcifying conditions (high calcium/phosphate), GSH levels plummeted by 90%, accompanied by downregulation of GCL and GSS enzymes. Treatment with OTC (1-5 mM) prevented GSH depletion, maintained enzyme expression, and potently inhibited calcium deposition (≤90% reduction). This inhibition correlated with reduced apoptosis, preserved expression of VSMC contractile markers (smooth muscle protein 22α, α-smooth muscle actin), and suppression of osteogenic markers (Runx2, osteopontin). The effect was attributed to quenching ROS, thereby preventing ROS-induced calcification pathways [3].
Similar redox modulation occurs in other cell types. In alveolar macrophages, OTC countered cigarette smoke-induced GSH depletion and improved macrophage function [9]. In lymphocytes of OTC-treated humans, intracellular glutathione levels significantly increased, bolstering cellular antioxidant capacity [2].
The ability of OTC to modulate redox state translates into significant physiological effects, particularly in the cardiovascular system and stress responses:
These findings collectively underscore the physiological relevance of OTC-induced redox modulation in protecting against vascular pathologies, improving endothelial health, and enhancing resilience to oxidative stressors like aging and hyperthermia.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: